5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(3-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one belongs to the class of 3-hydroxy-pyrrol-2-one derivatives. Its structure features:
- A 3-chlorophenyl group at position 5, contributing to hydrophobic interactions.
- A pyridin-2-yl substituent at position 1, enhancing π-stacking interactions.
- A hydroxyl group at position 3, critical for solubility and metal coordination.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-6-3-5-12(11-13)17-16(18(24)14-7-4-10-27-14)19(25)20(26)23(17)15-8-1-2-9-22-15/h1-11,17,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBLFRVNGCHVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which integrates a pyrrolone core with various functional groups that may influence its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 380.8 g/mol. The structure features a chlorophenyl group, a furan-2-carbonyl moiety, and a pyridinyl substituent, which may contribute to its pharmacological effects.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have been shown to possess antibacterial properties against various pathogens. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
- Antifibrotic Properties : Compounds related to the pyrrolone structure have been evaluated for their ability to inhibit the activation of hepatic stellate cells, which play a critical role in liver fibrosis .
- Neuroprotective Effects : Certain pyrrole derivatives have been studied for their neuroprotective capabilities, particularly in models of oxidative stress and calcium overload in neuroblastoma cells .
Antimicrobial Activity
A study highlighted that derivatives of pyrrole exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The compounds were synthesized via multicomponent reactions and showed promising MIC values .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | E. coli |
Antifibrotic Activity
In vitro assays demonstrated that certain compounds derived from similar structures could inhibit the activation of human hepatic stellate cells at concentrations around 10 μM. This suggests potential applications in treating liver fibrosis .
Neuroprotective Studies
Research involving neuroblastoma cells indicated that specific pyrrole derivatives could protect against calcium overload and oxidative stress, suggesting their utility in neurological disorders where these mechanisms are involved .
Case Studies
- Case Study on Hepatic Stellate Cell Activation : In a controlled laboratory setting, the compound was tested for its ability to inhibit the activation of LX2 cells (a model for hepatic stellate cells). The results showed significant inhibition at concentrations of 10 μM, indicating potential therapeutic applications in liver diseases.
- Neuroprotective Effects : In a study focusing on neuroblastoma cells exposed to oxidative stress, the compound demonstrated protective effects by reducing cell death and maintaining calcium homeostasis.
Comparison with Similar Compounds
Structural and Electronic Analysis
Furan-2-carbonyl vs. Benzoyl Groups:
Chlorophenyl vs. Fluorophenyl Substituents:
- The 3-chlorophenyl group (target compound) has a larger van der Waals radius than 2-fluorophenyl (), affecting binding pocket interactions.
Preparation Methods
Core Skeleton Assembly via Claisen Condensation and Multi-Component Coupling
The pyrrol-2-one core is typically constructed using a two-step protocol adapted from studies on structurally related compounds. In the first step, a Claisen condensation between a methyl ketone bearing the 3-chlorophenyl group and dimethyl oxalate generates a substituted methyl pyruvate intermediate (Figure 1). For example, condensation of 3-chloroacetophenone with dimethyl oxalate under basic conditions (e.g., sodium methoxide in methanol) yields methyl 3-(3-chlorophenyl)-2-oxopropanoate.
The second step involves a three-component coupling reaction between:
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The methyl pyruvate intermediate
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Pyridin-2-amine (to introduce the N1-substituent)
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Furan-2-carboxaldehyde (to incorporate the C4 carbonyl group)
This reaction proceeds via a cascade mechanism involving imine formation, nucleophilic attack, and cyclization. The furan-2-carbonyl moiety is introduced through a regioselective acylation step, often employing acyl chlorides or in situ activation of carboxylic acids.
Key Reaction Parameters:
Hydroxylation at the C3 Position
The 3-hydroxy group is introduced via photooxidation, a method validated for analogous pyrrolinones. Irradiation of the intermediate pyrrole derivative (precursor to the pyrrol-2-one) in the presence of oxygen and a photosensitizer (e.g., methylene blue) selectively oxidizes the C3 position. For instance, photooxidation of 5-(3-chlorophenyl)-4-(furan-2-carbonyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrole in aqueous ammonia under UV light (250–400 nm) yields the 3-hydroxy derivative with >80% conversion.
Optimization Insights:
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Light Source: High-pressure sodium lamps (e.g., Philips SON 150 W) maximize yield
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Reaction Time: 3–4 hours balances conversion and byproduct formation
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Quenching: Rapid cooling to 0–5°C post-reaction preserves product integrity
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and product purity (Table 1). Polar aprotic solvents like 1,4-dioxane enhance the nucleophilicity of amines, accelerating imine formation. Conversely, non-polar solvents (e.g., toluene) improve yields during acylation steps by minimizing hydrolysis of the furan-2-carbonyl group.
Table 1: Solvent Optimization for Key Synthesis Steps
| Step | Optimal Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Claisen Condensation | Methanol | 92 | 95 |
| Multi-Component Coupling | 1,4-Dioxane | 78 | 90 |
| Photooxidation | Water | 85 | 88 |
Catalytic Systems and Additives
While the base-catalyzed Claisen condensation requires stoichiometric sodium methoxide, the multi-component coupling benefits from substoichiometric DMAP (4-dimethylaminopyridine), which enhances acylation efficiency by 20–25%. Additives like molecular sieves (3 Å) in the photooxidation step reduce water content, minimizing side reactions such as ring-opening.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to address challenges in heat and mass transfer. A representative setup involves:
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Claisen Condensation Module: Tubular reactor with static mixers for rapid base-ketone interaction
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Multi-Component Coupling Unit: Packed-bed reactor filled with immobilized amine catalysts
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Photooxidation Chamber: UV-transparent fluoropolymer tubing with integrated LED arrays
This configuration reduces reaction times from 24 hours (batch) to 2–3 hours (flow) and improves yield consistency (±2% vs. ±10% in batch).
Waste Minimization Strategies
Industrial processes recover >95% of solvents via distillation and reuse catalysts through immobilization on silica supports. For example, sodium methoxide is neutralized with CO₂ to form sodium bicarbonate, which precipitates and is filtered.
Purification and Characterization Methods
Q & A
Basic: How can the synthesis of this compound be optimized for reproducibility in academic labs?
Methodological Answer:
The synthesis of this pyrrolone derivative requires multi-step protocols involving:
- Step 1: Condensation of 3-chlorobenzaldehyde with a pyridine-2-yl amine precursor under reflux in ethanol (80°C, 12 hours) to form the imine intermediate.
- Step 2: Cyclization with furan-2-carbonyl chloride in dichloromethane (0°C to room temperature, 6 hours) to introduce the furanoyl group.
- Step 3: Hydroxylation via base-assisted oxidation (e.g., NaHCO₃/H₂O₂) to install the 3-hydroxy moiety .
Key Optimization Strategies: - Monitor reaction progress using TLC (hexane:ethyl acetate 3:1) to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity.
- Control moisture-sensitive steps under inert gas (N₂/Ar) to prevent hydrolysis of the furanoyl group .
Basic: What spectroscopic and analytical methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl), hydroxy proton (δ 5.5–6.0 ppm, broad), and furan carbonyl (δ 165–170 ppm in 13C) .
- HRMS: Confirm molecular weight (calculated for C₁₉H₁₄ClN₂O₄: 393.06 g/mol; observed m/z 393.07 [M+H]+) .
- FTIR: Validate hydroxy (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .
- XRD (if crystalline): Resolve diastereomeric configurations at the 2,5-dihydro-pyrrolone core using SHELXL .
Basic: How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- pH Stability: The hydroxy group undergoes keto-enol tautomerism, stabilizing the enol form in acidic conditions (pH < 4) but favoring the keto form in neutral/basic conditions (pH 7–10) .
- Solvent Effects: The compound is stable in aprotic solvents (DMSO, DMF) but degrades in protic solvents (methanol/water mixtures) via hydrolysis of the furanoyl ester .
Experimental Protocol: - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 1.0 mL/min acetonitrile:water) to quantify degradation products .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Modeling Strategy: Use B3LYP/6-31G(d) basis sets in Gaussian or ORCA to calculate:
- Correlation with Experimental Data: Validate computed IR/NMR spectra against experimental data to refine functional group assignments .
Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?
Methodological Answer:
- Crystallization Issues: The compound’s flexibility (2,5-dihydro-pyrrolone ring) and multiple hydrogen-bonding sites (hydroxy, carbonyl) often produce twinned crystals or poor diffraction (<1.5 Å resolution) .
- Refinement Strategies:
- Synchrotron Applications: High-flux X-ray sources (e.g., Diamond Light Source) enhance weak diffraction signals from microcrystals .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Key SAR Observations:
- The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), critical for membrane permeability.
- The pyridin-2-yl moiety contributes to π-π stacking with aromatic residues in target proteins .
- Modification Protocol:
- Replace the furan-2-carbonyl with thiophene or benzoyl groups to assess steric/electronic effects on bioactivity.
- Synthesize analogs via Suzuki coupling (e.g., 3-bromophenyl to 3-aminophenyl) and compare IC₅₀ values in enzyme assays .
Advanced: How should researchers address contradictions between computational predictions and experimental data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
